

Characterization of Isopropyl Cinnamate: An Application Note on NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl cinnamate*

Cat. No.: B1632692

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of **isopropyl cinnamate** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. **Isopropyl cinnamate** is an organic compound used in the flavor, fragrance, and cosmetic industries, and its proper identification and characterization are crucial for quality control and regulatory purposes.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **isopropyl cinnamate**.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.67	d	16.0	1H	H-7 (Vinyl)
7.55–7.49	m	-	2H	H-2, H-6 (Aromatic)
7.42–7.33	m	-	3H	H-3, H-4, H-5 (Aromatic)
6.42	d	16.0	1H	H-8 (Vinyl)
5.14	hep	6.3	1H	H-10 (Isopropyl CH)
1.32	d	6.3	6H	H-11 (Isopropyl CH ₃)

d: doublet, m: multiplet, hep: heptet

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 101 MHz

Chemical Shift (δ) ppm	Carbon Assignment
166.7	C-9 (C=O)
144.4	C-7
134.7	C-1
130.3	C-4
129.0	C-3, C-5
128.1	C-2, C-6
119.0	C-8
67.9	C-10
22.1	C-11

IR (Infrared) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~3030	Medium	Vinylic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch (Isopropyl)
~1715	Strong	C=O Stretch (α,β -unsaturated ester)
~1635	Strong	C=C Stretch (Vinyl)
~1578, ~1495, ~1450	Medium	C=C Stretch (Aromatic Ring)
~1170	Strong	C-O Stretch (Ester)
~980	Strong	=C-H Bend (trans-alkene)
~765, ~685	Strong	C-H Bend (Monosubstituted Aromatic)

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra of **isopropyl cinnamate**.

Materials:

- **Isopropyl cinnamate** sample
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)
- NMR tubes (5 mm)
- Pipettes and vials

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **isopropyl cinnamate** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 containing TMS to the vial.
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.

- Acquire a ^1H NMR spectrum using standard acquisition parameters. A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio are recommended.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220-240 ppm and a larger number of scans will be necessary to obtain a good spectrum.
- Reference the ^{13}C spectrum to the central peak of the CDCl_3 triplet at 77.16 ppm.

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Identify the chemical shifts, multiplicities, and coupling constants for all signals.

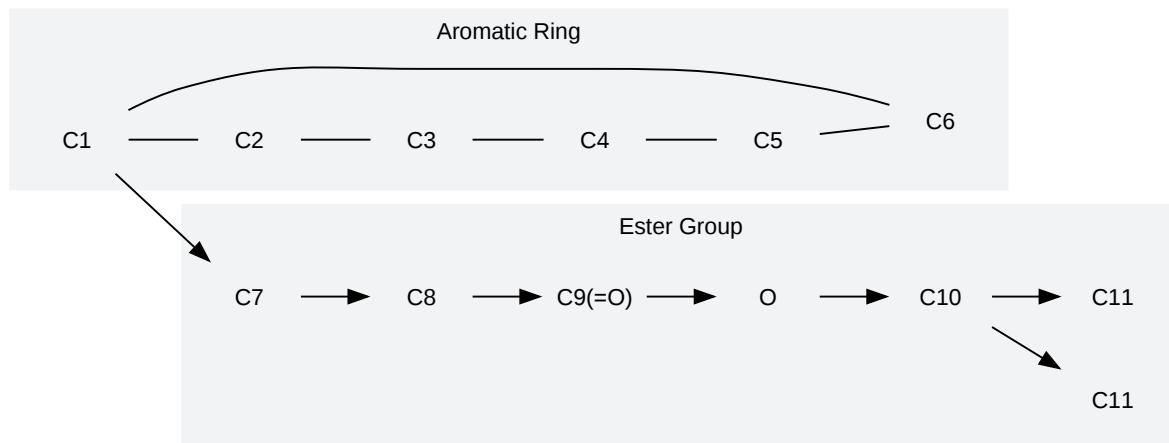
IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of **isopropyl cinnamate** to identify its functional groups.

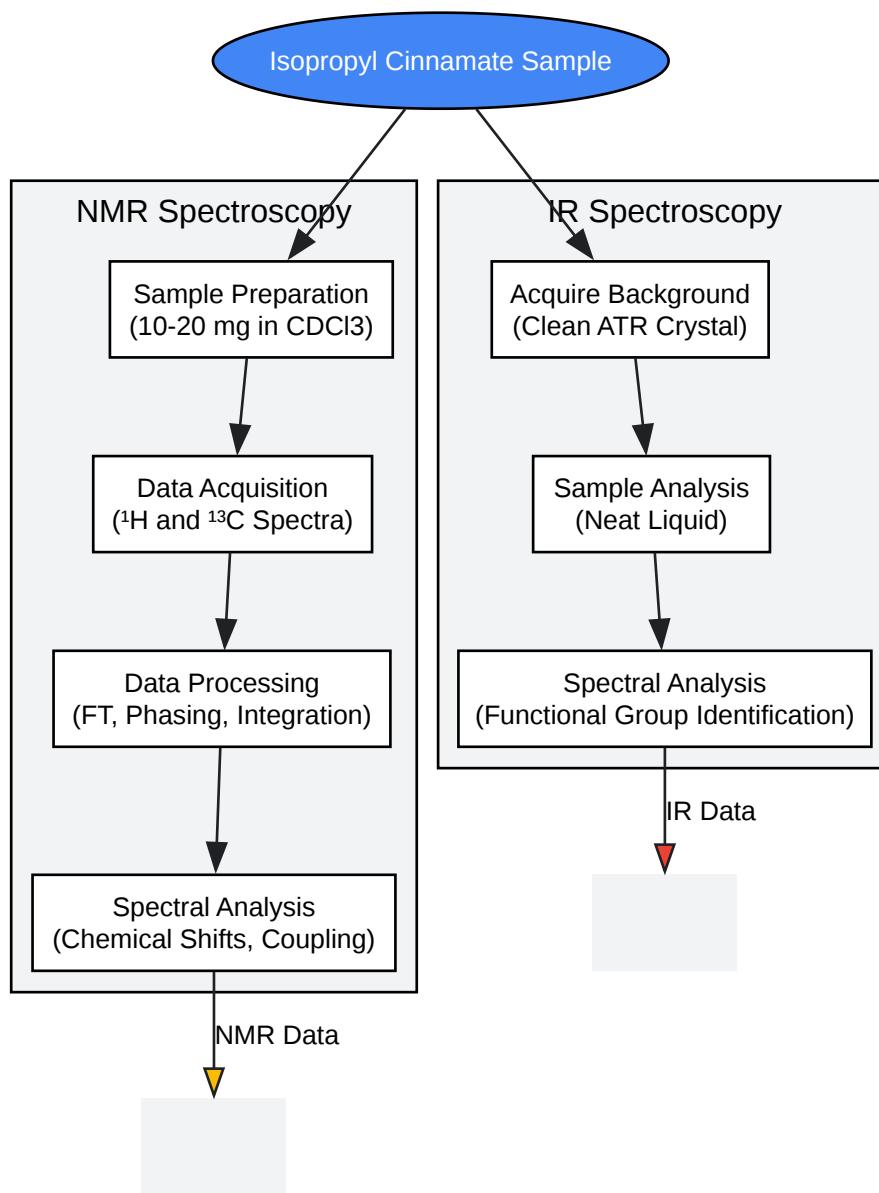
Materials:

- **Isopropyl cinnamate** sample (neat liquid)
- ATR-FTIR spectrometer
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Instrumentation:


- Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:


- Background Spectrum Acquisition:
 - Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.
 - Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
- Sample Analysis:
 - Place a small drop of the neat **isopropyl cinnamate** liquid onto the center of the ATR crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Compare the observed wavenumbers with known correlation tables to assign the peaks to specific functional groups and vibrational modes present in **isopropyl cinnamate**.
- Cleaning:
 - After the measurement, thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent.

Visualizations

Structure of Isopropyl Cinnamate with Numbering

[Click to download full resolution via product page](#)

Caption: Chemical structure of **isopropyl cinnamate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

Key ^1H NMR Correlations

Isopropyl Protons	
H-10 (CH)	H-11 (CH_3)
5.14 ppm	1.32 ppm

Ester Linkage

Vinylic Protons	
H-7	H-8
7.67 ppm	6.42 ppm

Adjacent to

Aromatic Protons	
H-2, H-6	H-3, H-4, H-5
7.55-7.33 ppm	

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Characterization of Isopropyl Cinnamate: An Application Note on NMR and IR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1632692#characterization-of-isopropyl-cinnamate-using-nmr-and-ir-spectroscopy\]](https://www.benchchem.com/product/b1632692#characterization-of-isopropyl-cinnamate-using-nmr-and-ir-spectroscopy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com